molecular formula C10H12N2OS B4185424 N-(3-cyano-2-thienyl)pentanamide

N-(3-cyano-2-thienyl)pentanamide

Cat. No. B4185424
M. Wt: 208.28 g/mol
InChI Key: XNKCPPDVBPRXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-2-thienyl)pentanamide, also known as CP-47,497, is a synthetic compound that has been extensively studied for its potential use as a cannabinoid receptor agonist. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, and has been shown to have similar effects on the body. In

Scientific Research Applications

N-(3-cyano-2-thienyl)pentanamide has been extensively studied for its potential use as a cannabinoid receptor agonist. This compound has been shown to bind to both the CB1 and CB2 receptors, which are involved in the regulation of many physiological processes such as pain sensation, appetite, and mood. Research has also shown that N-(3-cyano-2-thienyl)pentanamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

Mechanism of Action

N-(3-cyano-2-thienyl)pentanamide acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the body. This binding activates a signaling cascade that leads to the modulation of various physiological processes. Research has shown that N-(3-cyano-2-thienyl)pentanamide has a higher affinity for the CB1 receptor than the CB2 receptor, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
N-(3-cyano-2-thienyl)pentanamide has been shown to have a wide range of biochemical and physiological effects. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-(3-cyano-2-thienyl)pentanamide has also been shown to have psychoactive effects, similar to those of THC, including altered mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-2-thienyl)pentanamide in lab experiments is its structural similarity to THC. This allows researchers to study the effects of THC on the body without the legal and ethical issues associated with using marijuana. However, one limitation of using N-(3-cyano-2-thienyl)pentanamide is its potential for psychoactive effects, which may make it difficult to study the compound's effects on specific physiological processes.

Future Directions

There are many potential future directions for research on N-(3-cyano-2-thienyl)pentanamide. One area of interest is the development of novel cannabinoid receptor agonists that have fewer psychoactive effects than THC. Another area of interest is the use of N-(3-cyano-2-thienyl)pentanamide for the treatment of chronic pain and inflammation. Additionally, research could focus on the effects of N-(3-cyano-2-thienyl)pentanamide on specific physiological processes, such as appetite regulation or mood modulation.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-3-4-9(13)12-10-8(7-11)5-6-14-10/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKCPPDVBPRXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-2-thienyl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-2-thienyl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-2-thienyl)pentanamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-2-thienyl)pentanamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-2-thienyl)pentanamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-2-thienyl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.